N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-phenyl-bis(trifluoromethanesulfonimide) or "phenyl triflimide," is a valuable reagent in organic chemistry used for the introduction of the trifluoromethanesulfonyl group (SO2CF3), often abbreviated as "Tf" []. This group is known as the "triflyl" group and possesses unique properties, including high thermal stability, strong electron-withdrawing character, and good leaving group ability [].
N,N-Bis(trifluoromethylsulfonyl)aniline functions as a triflylation reagent, similar to triflic anhydride (Tf2O) but with a milder reactivity profile []. This milder nature allows for triflylation under gentler conditions, minimizing undesired side reactions that might occur with the more reactive Tf2O.
N,N-Bis(trifluoromethylsulfonyl)aniline finds applications in various areas of organic synthesis, including:
While N,N-Bis(trifluoromethylsulfonyl)aniline shares similar functionalities with triflic anhydride, it offers several advantages:
N,N-Bis(trifluoromethylsulfonyl)aniline is an organic compound characterized by the molecular formula C₈H₅F₆NO₄S₂. It appears as a white to off-white crystalline solid and is notable for its strong electron-withdrawing properties due to the presence of trifluoromethylsulfonyl groups. This compound is utilized primarily as a triflating reagent, which facilitates the introduction of triflate groups into various organic molecules, enhancing their reactivity and utility in synthetic chemistry .
While specific biological activities of N,N-Bis(trifluoromethylsulfonyl)aniline are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, related trifluoromethylsulfonyl compounds have been studied for their potential as pharmaceuticals, including applications as enzyme inhibitors and in drug development. The electron-withdrawing nature of the trifluoromethylsulfonyl group may influence biological interactions, although further studies are required to elucidate specific mechanisms and effects .
The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline can be achieved through several methods:
N,N-Bis(trifluoromethylsulfonyl)aniline finds diverse applications in various fields:
Several compounds share structural similarities with N,N-Bis(trifluoromethylsulfonyl)aniline, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(trifluoromethanesulfonyl)aniline | C₆H₅N(SO₂CF₃)₂ | Milder reactivity compared to N,N-Bis(trifluoromethylsulfonyl)aniline |
Triflic Anhydride | C₂F₆O₃S | Stronger electrophile used for harsher conditions |
N-Phenylbis(trifluoromethanesulfonimide) |
The conventional synthesis of PhNTf₂ involves a two-step reaction between aniline and trifluoromethanesulfonyl fluoride (TfF) under controlled conditions.
Reaction Mechanism:
Key Parameters:
Industrial-Scale Synthesis:
A patented method (CN111269152A) outlines a scalable process:
Table 1: Traditional Synthesis Conditions and Yields
Step | Reactants | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | Aniline + TfF + DBU | Acetonitrile | 60 | 90 |
2 | Intermediate + TfF + DMAP | DCM | 25 | 85 |
Continuous flow systems address limitations of batch processes, such as heat dissipation and scalability. A telescoped flow protocol for related trifluoromethylthiolated compounds demonstrates principles applicable to PhNTf₂ synthesis.
Flow Reactor Design:
Case Study:
A mesoreactor (500 μL PTFE coil) converted arylacetic acids to α-trifluoromethylthiolated amides in 70% yield within 20 min, outperforming batch methods requiring 7 hours.
Advantages of Flow Systems:
Table 2: Flow Chemistry Parameters for Triflate Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Residence Time | 3.3 min | 65% Conversion |
Temperature | 60°C | 70% Yield |
Solvent Ratio (CH₃CN:THF) | 1:1 | Maximizes Reactivity |
Mechanochemistry offers an eco-friendly alternative by eliminating solvents and reducing energy consumption. Ball milling activates reactants via mechanical force, enabling rapid PhNTf₂ synthesis.
Protocol:
Key Findings:
Mechanistic Insights:
Table 3: Mechanochemical vs. Solvent-Based Synthesis
Condition | Mechanochemical (Ball Milling) | Traditional (DCM) |
---|---|---|
Time | 99 min | 16 h |
Yield | 53% | 21% |
Purity | 98% | 85% |
N,N-Bis(trifluoromethylsulfonyl)aniline serves as a mild yet efficient triflating reagent, enabling the conversion of hydroxyl groups into trifluoromethanesulfonate (triflate) esters. This transformation is critical in nucleophilic substitution reactions, where the triflate group acts as a superior leaving group compared to traditional alternatives like halides or tosylates. The reaction proceeds via a two-step mechanism:
The compound’s mild reaction conditions (often room temperature, inert solvents like dichloromethane) contrast with harsher methods requiring triflic anhydride, reducing side reactions and improving yields [5].
Comparison of Triflating Reagents | ||
---|---|---|
Reagent | Conditions | By-Product Stability |
N,N-Bis(trifluoromethylsulfonyl)aniline | Mild, room temperature | High ([CF₃SO₂N−Ph]⁻) |
Triflic anhydride | Elevated temperatures | Low (triflic acid) |
Triflate intermediates derived from N,N-Bis(trifluoromethylsulfonyl)aniline are indispensable in cross-coupling reactions, particularly Suzuki-Miyaura and Heck couplings. The triflate group’s strong electron-withdrawing nature stabilizes transition-metal complexes, facilitating oxidative addition and transmetalation steps.
The compound’s triflyl groups also stabilize cationic metal centers in catalytic cycles, as evidenced in palladium-catalyzed C–H functionalizations [4]. This stabilization reduces catalyst degradation, enabling lower metal loadings and greener processes.
While N,N-Bis(trifluoromethylsulfonyl)aniline itself is not chiral, its triflate derivatives are pivotal in asymmetric catalysis. Chiral triflate esters serve as electrophilic partners in enantioselective transformations, such as:
Asymmetric Reactions Enabled by Triflates | ||
---|---|---|
Reaction Type | Catalyst System | Key Advantage |
Allylic Alkylation | Pd/(R)-BINAP | High ee (>90%) |
Mannich Reaction | Cu/Box Ligand | Dynamic kinetic resolution |
Irritant